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molecular formula C9H11NO2S B8534221 p-Tosylmethyl isocyanide

p-Tosylmethyl isocyanide

Cat. No. B8534221
M. Wt: 197.26 g/mol
InChI Key: IWTMRYLZIDOZHL-UHFFFAOYSA-N
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Patent
US04282242

Procedure details

p-Tosylmethyl isocyanide (1 g., 5 mmoles) and methyl cinnamate (0.8 g., 5 mmoles) were combined in 50 ml. of tetrahydrofuran and dissolved by stirring at room temperature. The solution was cooled to -50° C. and sodium hydride (57% dispersion in oil, 210 mg., 5 mmoles) added. After stirring for 15 minutes at -50° C., the reaction was warmed to room temperature and stirred for approximately 16 hours. Water (20 ml.) was added and the product extracted into 35 ml. ether. The ether was back-washed with 20 ml. of water, evaporated to dryness, the residue triturated with ether and methyl 4-phenylpyrrole-3-carboxylate (230 mg., m.p. 182°-185° C., m/e 201) recovered by filtration. The product was recrystallized from acetone/hexane (210 mg., m.p. 184°-187° C.).
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
0.8 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
210 mg
Type
reactant
Reaction Step Four
Name
Quantity
20 mL
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
CC1C=CC(S([CH2:11][N:12]=[CH2:13])(=O)=O)=CC=1.[C:14]([O:24][CH3:25])(=[O:23])[CH:15]=[CH:16][C:17]1[CH:22]=[CH:21][CH:20]=[CH:19][CH:18]=1.O1CCCC1.[H-].[Na+]>O>[C:17]1([C:16]2[C:15]([C:14]([O:24][CH3:25])=[O:23])=[CH:11][NH:12][CH:13]=2)[CH:18]=[CH:19][CH:20]=[CH:21][CH:22]=1 |f:3.4|

Inputs

Step One
Name
Quantity
1 g
Type
reactant
Smiles
CC1=CC=C(C=C1)S(=O)(=O)CN=C
Step Two
Name
Quantity
0.8 g
Type
reactant
Smiles
C(C=CC1=CC=CC=C1)(=O)OC
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O1CCCC1
Step Four
Name
Quantity
210 mg
Type
reactant
Smiles
[H-].[Na+]
Step Five
Name
Quantity
20 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
by stirring at room temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The solution was cooled to -50° C.
STIRRING
Type
STIRRING
Details
After stirring for 15 minutes at -50° C.
Duration
15 min
TEMPERATURE
Type
TEMPERATURE
Details
the reaction was warmed to room temperature
STIRRING
Type
STIRRING
Details
stirred for approximately 16 hours
Duration
16 h
EXTRACTION
Type
EXTRACTION
Details
the product extracted into 35 ml
WASH
Type
WASH
Details
The ether was back-washed with 20 ml
CUSTOM
Type
CUSTOM
Details
of water, evaporated to dryness
CUSTOM
Type
CUSTOM
Details
the residue triturated with ether and methyl 4-phenylpyrrole-3-carboxylate (230 mg., m.p. 182°-185° C., m/e 201)
FILTRATION
Type
FILTRATION
Details
recovered by filtration
CUSTOM
Type
CUSTOM
Details
The product was recrystallized from acetone/hexane (210 mg., m.p. 184°-187° C.)

Outcomes

Product
Name
Type
Smiles
C1(=CC=CC=C1)C=1C(=CNC1)C(=O)OC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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